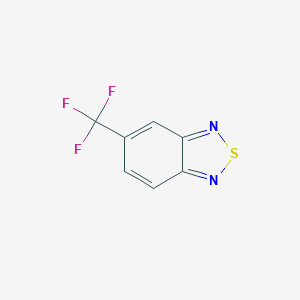

5-(Trifluoromethyl)-2,1,3-benzothiadiazole

Overview

Description

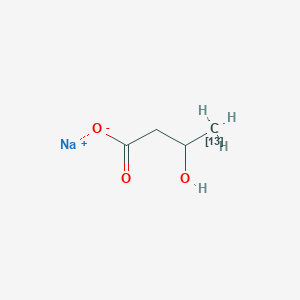

5-(Trifluoromethyl)-2,1,3-benzothiadiazole is a compound that contains a trifluoromethyl group, which is a functional group with the formula -CF3 . The trifluoromethyl group is often used in pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds .

Synthesis Analysis

The synthesis of 5-(trifluoromethyl)isoxazoles involves denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride . Another method involves the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis

The molecular structure of 5-(Trifluoromethyl)-2,1,3-benzothiadiazole is characterized by the presence of a trifluoromethyl group and a pyridine ring . The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It is involved in various chemical reactions, including trifluoromethylation of carbon-centered radical intermediates .Physical And Chemical Properties Analysis

Trifluoromethylpyridine (TFMP) derivatives, which include 5-(Trifluoromethyl)-2,1,3-benzothiadiazole, are characterized by the presence of a fluorine atom and a pyridine in their structure, which bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications

Antimicrobial Activity

- Summary of Application : 5-Trifluoromethyl-2-formylphenylboronic acid, a compound related to 5-(Trifluoromethyl)-2,1,3-benzothiadiazole, has been synthesized and studied for its antimicrobial properties .

- Methods of Application : The compound was synthesized and its structure and properties were characterized. Docking studies with the active site of the enzymes have been carried out .

- Results : The compound showed moderate action against Candida albicans. It revealed higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus .

FDA-Approved Drugs

- Summary of Application : Trifluoromethyl (TFM, -CF3)-group-containing drugs, including those related to 5-(Trifluoromethyl)-2,1,3-benzothiadiazole, have been approved by the FDA over the last 20 years .

- Methods of Application : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

- Results : More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups .

Antitumor Activity

- Summary of Application : 5-Trifluoromethyl-2,4-dihydropyrazol-3-one, a compound related to 5-(Trifluoromethyl)-2,1,3-benzothiadiazole, has been synthesized for antitumor activity .

- Methods of Application : The compound was synthesized from 5-Trifluoromethyl-2,4-dihydropyrazol-3-one .

- Results : The results of this study were not provided in the search results .

Agrochemical and Pharmaceutical Ingredients

- Summary of Application : Trifluoromethylpyridine (TFMP) and its derivatives, including 5-(Trifluoromethyl)-2,1,3-benzothiadiazole, are used in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

- Methods of Application : The major use of TFMP derivatives is in the protection of crops from pests . 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .

- Results : Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

FDA-Approved Drugs

- Summary of Application : Trifluoromethyl (TFM, -CF3)-group-containing drugs, including those related to 5-(Trifluoromethyl)-2,1,3-benzothiadiazole, have been approved by the FDA over the last 20 years .

- Methods of Application : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

- Results : More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups .

Synthesis of Trifluoromethyl Alkyl Ethers

- Summary of Application : The procedure for converting aliphatic alcohols into trifluoromethyl alkyl ethers is applicable to the synthesis of compounds related to 5-(Trifluoromethyl)-2,1,3-benzothiadiazole .

- Methods of Application : The procedure is attractive due to its applicability to the conversion of primary aliphatic alcohols into trifluoromethyl alkyl ethers .

- Results : The reaction fails when the alcohol is benzylic, secondary or tertiary .

Crop Protection

- Summary of Application : Trifluoromethylpyridine (TFMP) and its derivatives, including 5-(Trifluoromethyl)-2,1,3-benzothiadiazole, are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

- Methods of Application : The major use of TFMP derivatives is in the protection of crops from pests . 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .

- Results : Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Synthesis of Trifluoromethyl Alkyl Ethers

- Summary of Application : The procedure for converting aliphatic alcohols into trifluoromethyl alkyl ethers is applicable to the synthesis of compounds related to 5-(Trifluoromethyl)-2,1,3-benzothiadiazole .

- Methods of Application : The procedure is attractive due to its applicability to the conversion of primary aliphatic alcohols into trifluoromethyl alkyl ethers .

- Results : The reaction fails when the alcohol is benzylic, secondary or tertiary .

Development of Fluorinated Organic Chemicals

- Summary of Application : Many recent advances in the agrochemical, pharmaceutical, and functional materials fields have been made possible by the development of organic compounds containing fluorine .

- Methods of Application : The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .

- Results : In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .

Safety And Hazards

The safety data sheet for a similar compound, 2-Fluoro-5-(trifluoromethyl)benzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

properties

IUPAC Name |

5-(trifluoromethyl)-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2S/c8-7(9,10)4-1-2-5-6(3-4)12-13-11-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFWKXPZEWUROO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380519 | |

| Record name | 5-(Trifluoromethyl)-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Trifluoromethyl)-2,1,3-benzothiadiazole | |

CAS RN |

17754-05-1 | |

| Record name | 5-(Trifluoromethyl)-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Trifluoromethyl)benzo-2,1,3-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride](/img/structure/B104879.png)